Cormethasone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cormetasone is synthesized through a series of chemical reactions involving the introduction of fluorine atoms and hydroxyl groups to a steroid backbone. The synthetic route typically involves:
Fluorination: Introduction of fluorine atoms at specific positions on the steroid structure.
Hydroxylation: Addition of hydroxyl groups to enhance the compound’s glucocorticoid activity.
Methylation: Introduction of a methyl group to improve the compound’s stability and efficacy.
Industrial Production Methods
Industrial production of cormetasone would involve large-scale chemical synthesis using the above-mentioned steps. The process would require stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cormetasone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds are employed.
Major Products
The major products formed from these reactions include various derivatives of cormetasone with modified functional groups, which can exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of fluorination and hydroxylation on steroid activity.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its anti-inflammatory and immunosuppressive properties, although it was never marketed.
Industry: Potential use in the development of new glucocorticoid drugs with improved efficacy and safety profiles.
Mechanism of Action
Cormetasone exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammation and immune response . The molecular targets include various cytokines, enzymes, and transcription factors that play a role in these processes.
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Mometasone: A corticosteroid used in the treatment of asthma and allergic rhinitis.
Prednisolone: A commonly used glucocorticoid for its anti-inflammatory and immunosuppressive effects.
Uniqueness
Cormetasone is unique due to its specific trifluoromethyl and hydroxyl substitutions, which enhance its glucocorticoid activity and stability. These modifications differentiate it from other glucocorticoids and contribute to its distinct pharmacological profile.
Properties
CAS No. |
35135-68-3 |
---|---|
Molecular Formula |
C22H27F3O5 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H27F3O5/c1-11-6-13-14-8-20(23,24)15-7-12(27)4-5-18(15,2)21(14,25)16(28)9-19(13,3)22(11,30)17(29)10-26/h4-5,7,11,13-14,16,26,28,30H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19+,21+,22+/m1/s1 |
InChI Key |
QVTPFMPYKMLGGK-QPZANWORSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)(F)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)(F)F |
Origin of Product |
United States |
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